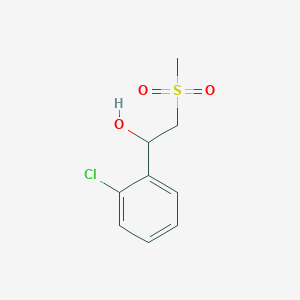
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol
Descripción general
Descripción
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol (CPMSE) is a synthetic organic compound that is used in various scientific applications. It is a derivative of phenol and has a molecular weight of 214.62 g/mol. It is a white crystalline solid that is soluble in organic solvents, such as chloroform and ethanol. CPMSE is a versatile compound that is used in the synthesis of various compounds and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Biocatalytic Production
- Efficient Synthesis Using Microbial Catalysis : Research has shown the effectiveness of using microbial catalysis for the asymmetric synthesis of chlorophenyl ethanol derivatives. For instance, the submerged culture of Alternaria alternata was found to be an efficient biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate for various pharmaceuticals, showcasing the potential for green chemistry approaches in compound synthesis (E. B. Kurbanoğlu et al., 2009).
Chiral Intermediates for Drug Synthesis
- Synthesis of Chiral Alcohols : The use of biotransformation by specific strains of Candida and Acinetobacter demonstrates the high enantioselectivity and efficiency in producing chiral alcohols, which are crucial intermediates for antifungal agents and adrenoceptor agonists. Such processes highlight the importance of microbial biocatalysis in creating optically pure compounds for pharmaceutical development (Y. Ni et al., 2012); (Yan-Li Miao et al., 2019).
Novel Protective Groups for Peptide Synthesis
- Development of Amino-Protective Groups : Modifications of the methyl group in 2-(methylsulfonyl)ethanol have led to the discovery of new amino-protective groups for peptide synthesis. These groups are labile in alkaline media and offer higher sensitivity to base, indicating advancements in the field of peptide synthesis and potentially impacting the synthesis strategies of complex biological molecules (C. G. J. Verhart & G. I. Tesser, 2010).
Green Chemistry and Environmental Considerations
- Ionic Liquids in Alcohol Extraction : Research into the use of ionic liquids for the extraction of alcohols from water showcases the potential for more environmentally friendly and energy-efficient separation processes. Such studies contribute to the broader application of green chemistry principles in industrial processes, including the purification and separation of chemical compounds (A. Chapeaux et al., 2008).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZWZSOBAZUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



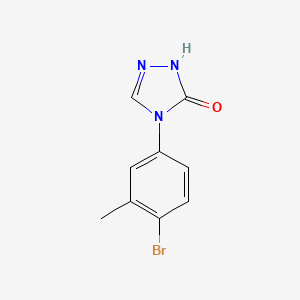
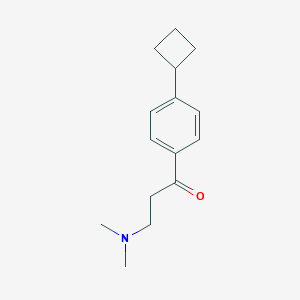

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)

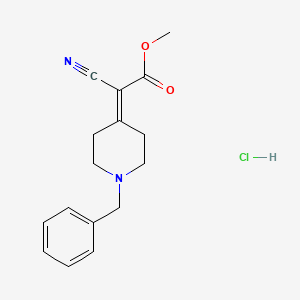
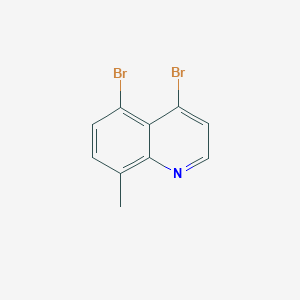
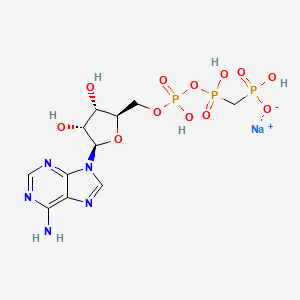
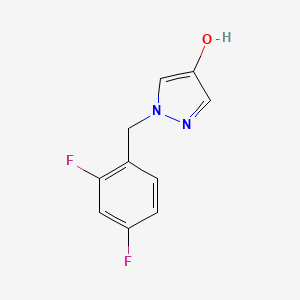
![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)
![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)
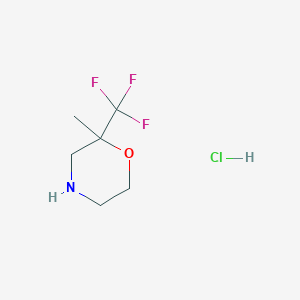
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)